2,2,2-Trifluoro-1-phenylethyl phenylcarbamate
Description
Properties
CAS No. |
2648-11-5 |
|---|---|
Molecular Formula |
C15H12F3NO2 |
Molecular Weight |
295.26 g/mol |
IUPAC Name |
(2,2,2-trifluoro-1-phenylethyl) N-phenylcarbamate |
InChI |
InChI=1S/C15H12F3NO2/c16-15(17,18)13(11-7-3-1-4-8-11)21-14(20)19-12-9-5-2-6-10-12/h1-10,13H,(H,19,20) |
InChI Key |
KXLYRPXGMALCIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)OC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Direct Carbamation via Phenyl Isocyanate
The most straightforward route involves reacting 2,2,2-trifluoro-1-phenylethanol with phenyl isocyanate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Catalytic triethylamine (TEA, 5 mol%) accelerates the reaction by deprotonating the alcohol, enhancing nucleophilic attack on the isocyanate’s electrophilic carbon.
Mechanism :
- TEA abstracts the hydroxyl proton from 2,2,2-trifluoro-1-phenylethanol, forming a reactive alkoxide.
- The alkoxide attacks the carbonyl carbon of phenyl isocyanate, yielding a tetrahedral intermediate.
- Collapse of the intermediate releases the carbamate product (Fig. 1A).
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | DCM | 85% yield |
| Temperature | 0°C → rt | +12% vs. rt |
| Equiv. Phenyl NCO | 1.2 | Max. 89% |
| Reaction Time | 12 h | Plateau at 8h |
Purification via silica gel chromatography (hexane:EtOAc 4:1) removes unreacted isocyanate and TEA·HCl byproducts. This method’s scalability is limited by phenyl isocyanate’s moisture sensitivity, requiring strict anhydrous conditions.
Chloroformate Intermediate Route
Alternative protocols employ phenyl chloroformate as the carbamoylating agent. 2,2,2-Trifluoro-1-phenylethanol reacts with phenyl chloroformate in the presence of pyridine (2 equiv.) as an acid scavenger:
Procedure :
- Add phenyl chloroformate (1.1 equiv.) dropwise to a −10°C solution of 2,2,2-trifluoro-1-phenylethanol and pyridine in THF.
- Warm to 25°C over 2 h, stir for 6 h.
- Quench with 1M HCl, extract with EtOAc, and purify via flash chromatography.
Advantages :
- Chloroformate’s higher stability vs. isocyanates simplifies handling.
- Pyridine’s dual role as base and catalyst enhances reaction efficiency.
Limitations :
- Lower yields (72–78%) due to competitive formation of carbonate byproducts.
- Requires rigorous exclusion of water to prevent hydrolysis.
Enzymatic Kinetic Resolution
While source describes the enzymatic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate using lipases, analogous strategies apply to 2,2,2-trifluoro-1-phenylethyl derivatives. Pseudomonas fluorescens lipase (PFL) catalyzes the enantioselective acetylation of racemic 2,2,2-trifluoro-1-phenylethanol in vinyl acetate, enabling separation of (R)- and (S)-enantiomers. Subsequent carbamation of the resolved alcohol with phenyl isocyanate yields enantioenriched product (Fig. 1B).
Key Metrics :
- Enantiomeric excess (ee): 92% for (R)-isomer.
- Reaction Time: 48 h at 30°C.
- Catalyst Loading: 20 mg/mL PFL.
This method is optimal for producing enantiopure carbamates but suffers from high enzyme costs and extended reaction times.
Photoredox-Catalyzed Trifluoromethylation
Source details a photoredox strategy for trifluoromethylation using Ir(ppy)₃ (2.5 mol%) and Togni II reagent (CF₃ source). Applied to 2-phenylethyl phenylcarbamate precursors, this method installs the trifluoromethyl group via radical intermediates (Fig. 1C):
Conditions :
- Solvent: MeCN (0.1 M).
- Light Source: 450 nm LEDs.
- Time: 6–12 h.
Yield : 68% with >95% regioselectivity.
Limitation : Requires specialized equipment for photoredox activation.
Mechanochemical Synthesis
Ball milling 2-phenylethanol, phenyl isocyanate, and BaTiO₃ (piezocatalyst) achieves solvent-free carbamation. The mechanochemical energy activates the reactants, bypassing the need for solvents:
Parameters :
While environmentally friendly, this method’s scalability to industrial production remains unproven.
Comparative Analysis of Methods
| Method | Yield | ee (%) | Cost | Scalability |
|---|---|---|---|---|
| Direct Carbamation | 85% | N/A | $$ | High |
| Chloroformate Route | 78% | N/A | $ | Moderate |
| Enzymatic Resolution | 70% | 92 | $$$$ | Low |
| Photoredox | 68% | N/A | $$$ | Moderate |
| Mechanochemical | 63% | N/A | $$ | Unknown |
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2,2,2-Trifluoro-1-phenylethyl phenylcarbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents, nitrating agents
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated, alkylated, or nitrated derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-phenylethyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of their activity. The phenylcarbamate moiety may also contribute to its overall pharmacological profile by influencing its solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamates
Structural Modifications and Lipophilicity
The trifluoroethyl group in 2,2,2-trifluoro-1-phenylethyl phenylcarbamate significantly enhances its lipophilicity compared to non-fluorinated analogs. For example:
- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (e.g., compounds 4a–i, 5a–i, 6a–i) exhibit lower log k values (determined via HPLC) due to the absence of fluorinated substituents .
- Trimethacarb (2,3,5-trimethylphenyl methylcarbamate), a pesticide carbamate, lacks aromatic fluorine, resulting in reduced metabolic stability and higher soil mobility .
Table 1: Lipophilicity and Structural Features
| Compound | Substituents | log k (HPLC) | Key Structural Feature |
|---|---|---|---|
| Target Compound | Trifluoroethyl, phenyl | 3.2* | High lipophilicity from CF₃ |
| 4-Chloro-phenylcarbamates | Chlorophenyl, alkyl chains | 1.8–2.5 | Chlorine enhances polarity |
| Trimethacarb | Methyl, trimethylphenyl | 1.5 | Non-fluorinated, simpler alkyl |
Table 2: Enzyme Inhibition Profiles
| Compound | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | Selectivity (AChE/BChE) |
|---|---|---|---|
| Target Compound | 12 | 450 | 37.5 |
| Thiaphysovenol Carbamate | 18 | 210 | 11.7 |
| (-)-Physovenol Octyl Carbamate | 15 | 300 | 20.0 |
*Data extrapolated from .
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